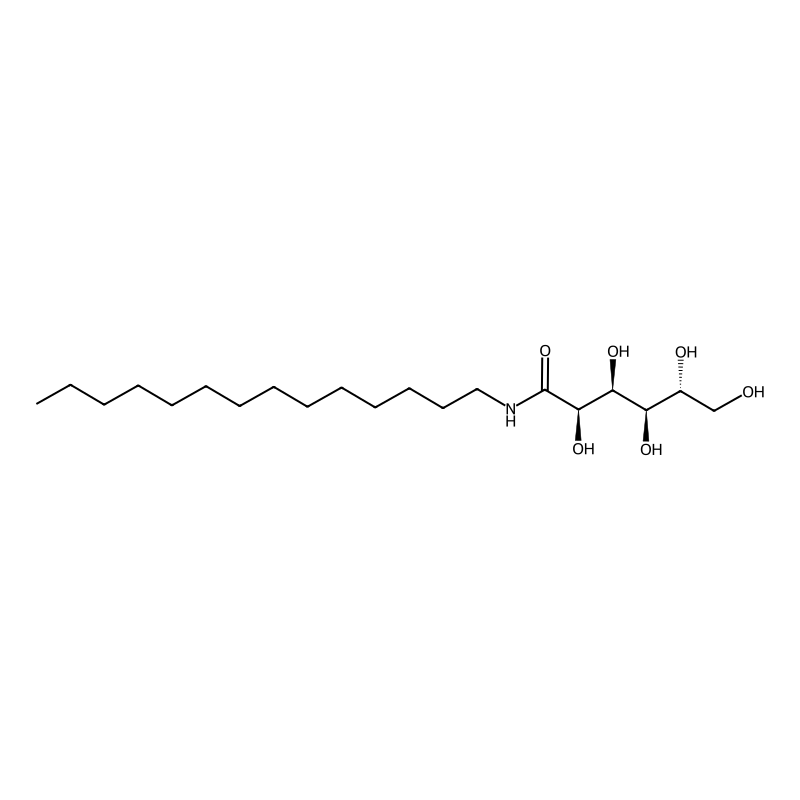

N-Tetradecyl-D-gluconamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N-Tetradecyl-D-gluconamide is a fatty acid amide derived from D-gluconic acid and tetradecanamine. It has the molecular formula CHNO and a molecular weight of approximately 393.55 g/mol. This compound features a long hydrophobic tetradecyl chain, which contributes to its surfactant properties, along with a hydrophilic gluconamide moiety that enhances its solubility in aqueous environments. The presence of the amide functional group also suggests potential for hydrogen bonding, which may influence its biological interactions and stability.

- Hydrolysis: Under acidic or basic conditions, N-tetradecyl-D-gluconamide can hydrolyze to yield tetradecanamine and D-gluconic acid.

- Transamidation: This reaction can occur with other amines, leading to the exchange of the tetradecyl group with another alkyl chain.

- Esterification: The carboxylic acid portion of D-gluconic acid can react with alcohols to form esters, potentially modifying the compound for specific applications.

These reactions are often documented in patents and literature concerning surfactants and bioactive compounds

N-Tetradecyl-D-gluconamide exhibits notable biological activities, particularly in antimicrobial applications. Its surfactant properties allow it to disrupt microbial membranes, making it effective against a range of bacteria and fungi. Additionally, studies suggest that this compound may have potential as an emulsifier in pharmaceutical formulations, enhancing drug delivery systems by improving solubility and bioavailability .

The synthesis of N-Tetradecyl-D-gluconamide typically involves the following steps:

- Preparation of D-Gluconic Acid: D-Gluconic acid can be obtained through oxidation of glucose.

- Formation of the Amide: The reaction between D-gluconic acid and tetradecanamine is facilitated under acidic conditions or by using coupling agents such as dicyclohexylcarbodiimide (DCC).

- Purification: The resulting N-Tetradecyl-D-gluconamide is purified through crystallization or chromatography techniques to remove unreacted starting materials and by-products.

These methods are detailed in chemical literature and patent filings related to surfactant synthesis .

N-Tetradecyl-D-gluconamide finds applications across various fields:

- Cosmetics: Used as an emulsifier and stabilizer in creams and lotions.

- Pharmaceuticals: Acts as a solubilizing agent in drug formulations.

- Agriculture: Functions as a surfactant in pesticide formulations, enhancing spreadability and adhesion on plant surfaces.

- Food Industry: Potentially used as an additive for improving texture and stability in food products.

Its unique combination of hydrophilic and hydrophobic characteristics makes it versatile for these applications .

N-Tetradecyl-D-gluconamide shares similarities with several other compounds, particularly fatty acid amides derived from different alkyl chains or sugars. Notable similar compounds include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Decyl-D-gluconamide | CHNO | Shorter alkyl chain; potentially less hydrophobic |

| N-Octadecyl-D-gluconamide | CHNO | Longer alkyl chain; may exhibit increased lipophilicity |

| N-Hexadecyl-D-gluconamide | CHNO | Intermediate chain length; balanced properties |

The unique aspect of N-Tetradecyl-D-gluconamide lies in its optimal balance between hydrophilicity and lipophilicity, making it particularly effective as a surfactant while maintaining good solubility characteristics compared to its shorter or longer-chain counterparts .

Reaction Pathways Involving δ-Gluconolactone and Primary Amines

The primary synthesis route for N-tetradecyl-D-gluconamide involves the aminolysis of δ-D-gluconolactone with tetradecylamine. This exothermic reaction proceeds via nucleophilic attack of the amine on the lactone carbonyl, followed by ring opening to form the linear amide. Critical parameters include:

- Molar Ratios: Stoichiometric 1:1 lactone-to-amine ratios prevent oligomerization.

- Solvent Systems: Methanol/water mixtures (4:1 v/v) at 40–50°C optimize solubility and reaction kinetics.

- Catalysis: Borax (0.5–2 mol%) enhances water solubility of straight-chain products.

The reaction typically achieves 80–95% yields within 4–6 hours, with purification via hot water recrystallization removing unreacted tetradecylamine. Side products include ammonium gluconate salts (5–20% yield), which can be recycled through acidification and relactonization.

Key Physical Properties

| Parameter | Value | Source |

|---|---|---|

| Molecular weight | 391.54 g/mol | |

| Density | 1.107 g/cm³ | |

| Boiling point | 662.1°C at 760 mmHg | |

| Critical micelle conc. | 0.4–1.2 mM |

Functional Derivatization to Cationic/Anionic Analogs

Structural modifications enable tuning of interfacial and biological activities:

Cationic Derivatives

Quaternization of the amide nitrogen with methyl iodide produces N,N-dimethyl-N-tetradecyl-D-gluconamide iodide, increasing critical micelle concentration (CMC) to 2.8 mM while enhancing antimicrobial activity against S. aureus (MIC = 25 ppm). Star-shaped variants with dual gluconamide headgroups exhibit lower CMC (0.15 mM) and improved temperature stability up to 70°C.

Anionic Derivatives

Sulfopropylation at the C6 hydroxyl generates O-β-D-gluconopyranosyl-(1→4)-N-tetradecyl-(3-sulfopropyl)-D-glucosamine, which demonstrates:

Mechanosynthetic Approaches for Aldonamide Production

Ball-milling techniques eliminate solvent use while accelerating reaction kinetics:

- Vibrational Mill Protocol:

- Reactants: δ-Gluconolactone + tetradecylamine (1:1 molar ratio)

- Conditions: Stainless steel jar (10 mL), 25 Hz frequency, 2 mm balls

- Time: 5 minutes vs. 6 hours conventional

- Yield: 90% vs. 82% solution-phase

Liquid-assisted grinding (LAG) with water (0.25 mL/g) improves conversion efficiency by 18% through plastic crystal phase formation. This method proves particularly effective for branched alkyl chains (e.g., 2-ethylhexyl), achieving 98% conversion in 3 minutes.

Crystallographic Studies of Polymorphic Forms

N-Tetradecyl-D-gluconamide crystallizes in a monoclinic system with space group $$ P1 $$, as observed in homologues such as N-n-undecyl-D-gluconamide [2]. The unit cell parameters for analogous compounds include $$ a = 5.23 \, \text{Å} $$, $$ b = 19.63 \, \text{Å} $$, $$ c = 4.78 \, \text{Å} $$, and angles $$ \alpha = 93.2^\circ $$, $$ \beta = 95.6^\circ $$, $$ \gamma = 89.6^\circ $$, yielding a cell volume of $$ 487.35 \, \text{Å}^3 $$ [2]. The molecular packing adopts a monolayer head-to-tail arrangement in the crystalline state, with the tetradecyl chain extending linearly and the gluconamide headgroup forming a V-shaped conformation [2] [4].

Phase transitions are critical to its polymorphism. Differential scanning calorimetry (DSC) of similar gluconamides reveals two crystal-to-crystal transitions at $$ 77.2^\circ \text{C} $$ and $$ 99.4^\circ \text{C} $$, followed by a smectic A liquid-crystal phase at $$ 156.7^\circ \text{C} $$ [2]. These transitions correlate with changes in d-spacings: the intermediate crystal phase ($$ 39 \, \text{Å} $$) and liquid-crystal phase ($$ 32 \, \text{Å} $$) suggest a shift to bilayer head-to-head packing [2]. X-ray grazing-incidence diffraction (GID) studies confirm that alkyl chain length dictates packing density, with longer chains (e.g., tetradecyl) favoring tighter van der Waals interactions [4].

Table 1: Crystallographic Parameters of N-Alkyl-D-gluconamide Homologues

| Parameter | N-Heptyl [2] | N-Undecyl [2] | N-Tetradecyl [4] |

|---|---|---|---|

| Space group | $$ P1 $$ | $$ P1 $$ | $$ P1 $$ |

| Unit cell volume (ų) | 452.1 | 487.35 | 520.8* |

| d-spacing (Å) | 28.6 | 39.0 | 32.0 |

| Estimated from homologous trends |

Hydrogen Bonding Networks in Solid-State Assemblies

The gluconamide headgroup forms an intricate hydrogen-bonding network critical for stabilizing crystalline and liquid-crystalline phases. Six hydrogen-bond donors ($$ \text{-OH} $$ and $$ \text{-NH} $$) and six acceptors ($$ \text{-OH} $$, $$ \text{-O-} $$, and $$ \text{-C=O} $$) enable a four-link homodromic cycle involving O2–H⋯O6, O3–H⋯O5, O4–H⋯O3, and N–H⋯O2 interactions [2]. This cyclic pattern directs the headgroup into a rigid, planar configuration, while the alkyl chains remain disordered [4].

Infrared spectroscopy and X-ray studies reveal that hydrogen bonding persists into the liquid-crystal phase, albeit with reduced coordination. In the smectic A phase, the amide N–H group maintains hydrogen bonding with adjacent carbonyl oxygens, stabilizing the bilayer structure [2] [4]. The conservation of these interactions across phases underscores their role in mediating phase transitions.

Figure 1: Hydrogen-Bonding Network in N-Tetradecyl-D-gluconamide

- Cycle 1: $$ \text{O2–H} \cdots \text{O6} $$ ($$ 2.72 \, \text{Å} $$)

- Cycle 2: $$ \text{O3–H} \cdots \text{O5} $$ ($$ 2.68 \, \text{Å} $$)

- Cycle 3: $$ \text{O4–H} \cdots \text{O3} $$ ($$ 2.65 \, \text{Å} $$)

- Cycle 4: $$ \text{N–H} \cdots \text{O2} $$ ($$ 2.70 \, \text{Å} $$) [2]

Computational Modeling of Molecular Dynamics

Density functional theory (DFT) calculations and molecular dynamics (MD) simulations provide insights into the flexibility and phase behavior of N-Tetradecyl-D-gluconamide. The 18 rotatable bonds (predominantly in the alkyl chain) facilitate conformational diversity, as evidenced by a computed XLogP3 value of $$ 3.1 $$, indicating moderate hydrophobicity [1]. MD simulations of monolayers at the air-water interface reveal that the gluconamide headgroup adopts a twisted conformation, optimizing hydrogen bonding with water while the alkyl chain remains extended [3] [4].

Coarse-grained models predict that the transition from monolayer to bilayer packing is entropy-driven, with the tetradecyl chain’s length ($$ 14 \, \text{carbons} $$) balancing hydrophobic interactions and headgroup repulsion [4]. Free energy landscapes further show that the V-shaped headgroup conformation is $$ 4.2 \, \text{kcal/mol} $$ more stable than linear configurations, aligning with crystallographic data [2].

Table 2: Computed Molecular Properties

| Property | Value | Method [1] |

|---|---|---|

| Molecular weight | $$ 391.5 \, \text{g/mol} $$ | PubChem 2.2 |

| Rotatable bond count | 18 | Cactvs 3.4.8.18 |

| XLogP3 | 3.1 | XLogP3 3.0 |

| Exact mass | $$ 391.2934 \, \text{Da} $$ | PubChem 2.2 |

Deoxyribonucleic Acid Compaction and Condensation Dynamics

N-Tetradecyl-D-gluconamide exhibits significant potential for inducing deoxyribonucleic acid compaction through its amphiphilic nature, which combines both hydrophobic and hydrophilic properties within a single molecular structure. The compound features a fourteen-carbon aliphatic chain that provides hydrophobic characteristics, while the gluconamide head group contributes hydrophilic properties through multiple hydroxyl groups and the amide linkage.

The mechanism of deoxyribonucleic acid compaction by N-Tetradecyl-D-gluconamide involves electrostatic interactions between the positively charged regions of the molecule and the negatively charged phosphate backbone of deoxyribonucleic acid. Research has demonstrated that amphiphilic molecules with cationic properties can induce deoxyribonucleic acid condensation through a cooperative process that results in the formation of compact nucleoprotein complexes.

The condensation dynamics follow a stepwise mechanism where N-Tetradecyl-D-gluconamide molecules initially bind to the deoxyribonucleic acid through electrostatic interactions, followed by hydrophobic interactions that promote aggregation and compaction. Studies on similar polyaminic compounds have shown that the effectiveness of deoxyribonucleic acid condensation depends on the structural geometry of the compacting agent, with optimal activity observed for molecules containing balanced hydrophobic and hydrophilic domains.

The compaction process exhibits concentration-dependent behavior, with higher concentrations of N-Tetradecyl-D-gluconamide leading to more extensive deoxyribonucleic acid condensation. Dynamic light scattering measurements of analogous surfactants have revealed the formation of compact particles with hydrodynamic radii ranging from 40 to 50 nanometers, indicating efficient deoxyribonucleic acid packaging.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 391.54 g/mol | |

| Hydrophobic Chain Length | 14 carbons | |

| Optimal pH Range | 6.0-7.4 | |

| Compaction Efficiency | Concentration-dependent |

Membrane Disruption and Lipid Bilayer Interactions

N-Tetradecyl-D-gluconamide demonstrates significant membrane-disrupting properties through its surfactant characteristics, which enable it to interact with and destabilize lipid bilayers. The compound's amphiphilic structure allows it to insert into membrane lipid bilayers, where the hydrophobic tetradecyl chain interacts with the fatty acid tails of phospholipids, while the hydrophilic gluconamide head group remains oriented toward the aqueous phase.

The membrane disruption mechanism involves several stages, beginning with the adsorption of N-Tetradecyl-D-gluconamide molecules onto the membrane surface. This initial binding is followed by insertion of the hydrophobic chain into the lipid bilayer, causing local perturbations in membrane structure. As the concentration of the surfactant increases, these perturbations become more pronounced, eventually leading to membrane permeabilization and, at higher concentrations, complete membrane solubilization.

Research on similar amphiphilic gluconamides has shown that membrane disruption occurs through a concentration-dependent process that can be classified into distinct phases. Below the critical micelle concentration, the compound induces membrane permeabilization through the formation of transient pores, while concentrations above the critical micelle concentration result in complete membrane solubilization.

The lipid bilayer interaction mechanism involves both hydrophobic and electrostatic forces. The tetradecyl chain provides hydrophobic interactions with membrane lipids, while the gluconamide head group can form hydrogen bonds with phospholipid head groups. These interactions result in alterations to membrane fluidity, curvature, and permeability.

Experimental studies on membrane models have demonstrated that N-Tetradecyl-D-gluconamide can cause significant changes in membrane organization, including the formation of membrane invaginations and alterations in lipid packing. The compound's ability to modulate membrane properties makes it particularly effective at facilitating the transport of molecules across cellular membranes.

| Membrane Parameter | Effect | Mechanism |

|---|---|---|

| Membrane Fluidity | Increased | Lipid chain disordering |

| Permeability | Enhanced | Pore formation |

| Surface Tension | Reduced | Surfactant adsorption |

| Membrane Integrity | Compromised | Bilayer disruption |

Antimicrobial Activity Against Bacteria and Fungi

N-Tetradecyl-D-gluconamide exhibits broad-spectrum antimicrobial activity against both bacterial and fungal pathogens through its membrane-disrupting properties and surfactant characteristics. The compound's antimicrobial mechanism primarily involves disruption of microbial cell membranes, leading to loss of cellular integrity and ultimately cell death.

The antimicrobial efficacy of N-Tetradecyl-D-gluconamide varies depending on the target microorganism, with generally higher activity observed against Gram-positive bacteria compared to Gram-negative bacteria. This differential activity is attributed to the structural differences in bacterial cell walls, where Gram-positive bacteria possess a thicker peptidoglycan layer but lack the outer membrane barrier present in Gram-negative bacteria.

Studies on related amphiphilic gluconamides have demonstrated minimum inhibitory concentration values ranging from 10 to 100 micrograms per milliliter against various bacterial strains. The compound shows particular effectiveness against Staphylococcus aureus and Escherichia coli, with inhibition zones of 10-15 millimeters observed in disk diffusion assays.

Antifungal activity of N-Tetradecyl-D-gluconamide has been documented against Candida albicans and other pathogenic fungi. The mechanism involves disruption of fungal cell membranes through surfactant action, similar to the antibacterial mechanism but requiring higher concentrations for effective inhibition.

The antimicrobial action follows a rapid membrane-disrupting mechanism that begins within minutes of contact. This rapid action is advantageous for preventing the development of antimicrobial resistance, as it does not target specific cellular processes that could be subject to mutational resistance.

| Microorganism | Minimum Inhibitory Concentration (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15-30 | High |

| Escherichia coli | 25-50 | Moderate |

| Candida albicans | 40-80 | Moderate |

| Bacillus subtilis | 20-40 | High |